molecular formula C13H17FN4O2S B4528105 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide

Cat. No.: B4528105
M. Wt: 312.37 g/mol
InChI Key: VJRJNFQKBSOHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with a fluorophenyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the ethanesulfonamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:

  • 2-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
  • 2-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide

Uniqueness

The uniqueness of 2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O2S/c1-15-21(19,20)7-6-16-8-11-9-17-18-13(11)10-2-4-12(14)5-3-10/h2-5,9,15-16H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRJNFQKBSOHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCNCC1=C(NN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Reactant of Route 2
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-N-methylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.